allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic system comprising fused thiazole and pyrimidine rings. Key structural features include:
- Allyl ester at position 6, which may influence metabolic stability and reactivity.
- 2-Ethyl substituent on the thiazole ring.
- 3-Fluorophenyl group at position 5, contributing to electronic and steric effects.
- 7-Methyl group and 3-oxo moiety on the pyrimidine ring.
The allyl ester differentiates it from common ethyl ester derivatives, as seen in related compounds .
Properties
IUPAC Name |
prop-2-enyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-4-9-25-18(24)15-11(3)21-19-22(17(23)14(5-2)26-19)16(15)12-7-6-8-13(20)10-12/h4,6-8,10,14,16H,1,5,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAXJGAONTXUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects of this compound, including its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties.
Chemical Structure
The compound belongs to the thiazolo-pyrimidine class, characterized by a thiazole ring fused with a pyrimidine system. The presence of an allyl group and a fluorophenyl substituent contributes to its unique biological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| Compound C | Colo-205 | 0.01 ± 0.074 |
These values suggest that modifications in the structure can significantly enhance anticancer activity, with some derivatives outperforming established drugs like erlotinib .
2. Antibacterial Properties
Thiazolo-pyrimidines exhibit notable antibacterial activity. In vitro tests have demonstrated effectiveness against various bacterial strains:
| Bacteria | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| K. pneumoniae | 64 |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
3. Anti-inflammatory Effects
The anti-inflammatory properties of thiazolo-pyrimidines have been investigated through various assays, revealing that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Case Studies
- In Vitro Cytotoxicity Study : A study by Jame et al. assessed the cytotoxic effects of thiazolidinone-linked pyrimidines on HepG2 and MCF-7 cells, where compounds showed significant cytotoxicity with IC50 values around 25 μM .
- Multicomponent Synthesis : Research highlighted the synthesis of various bioactive thiazolo-pyrimidines using multicomponent reactions, leading to compounds with diverse biological activities including antimicrobial and anticancer properties .
The biological activities of allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo are thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction : They may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison
Crystallographic and Physicochemical Properties
- Ring Puckering : In the 2,4,6-trimethoxybenzylidene derivative (–14), the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude (q) of 0.224 Å. The 3-fluorophenyl group in the target compound may induce distinct torsional angles due to steric and electronic effects .
- Intermolecular Interactions : The benzylidene derivatives exhibit C–H···O hydrogen bonds, forming chains along the c-axis. The allyl ester’s smaller size and flexibility in the target compound could reduce crystal packing efficiency .
- Melting Points : The trimethoxybenzylidene derivative melts at 427–428 K, while the allyl ester’s lower symmetry might decrease melting points.
Electronic and Steric Effects
- 3-Fluorophenyl vs.
- Allyl vs. Ethyl Esters : The allyl group’s unsaturated bond may accelerate hydrolysis in vivo, altering pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
